molecular formula C9H9N5O2 B1483536 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2097966-06-6

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483536
CAS No.: 2097966-06-6
M. Wt: 219.2 g/mol
InChI Key: OFFLCXLPKLSOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-heteroaryl acetic acid derivative designed for research and development use, particularly in medicinal chemistry and anticancer discovery. This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure incorporates a pyrazine ring and a pyrazole core with an amino group, which are privileged scaffolds in drug design for their ability to interact with biological targets. Pyrazole derivatives are recognized for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and significant antitumor properties . Furthermore, s-triazine derivatives bearing pyrazolyl rings have recently been investigated as novel agents for cancer treatment, showing potent activity as EGFR and PI3K/AKT/mTOR signaling pathway inhibitors in cell line studies . The acetic acid side chain provides a functional handle for further synthetic elaboration, making this compound a valuable intermediate for constructing targeted libraries for high-throughput screening against anti-cancer and other therapeutic targets . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c10-8-3-6(7-4-11-1-2-12-7)13-14(8)5-9(15)16/h1-4H,5,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFLCXLPKLSOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C8H10N4O2
  • Molecular Weight : 182.19 g/mol
  • CAS Number : 1708037-48-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts critical cellular processes, making it a candidate for anticancer therapies.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The structure of this compound allows it to target various kinases involved in tumor progression:

CompoundTarget KinaseEffect
This compoundCDK2Inhibition of cell cycle progression
Pyrazole derivativesBRAF(V600E), EGFRAntitumor activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells. The combination with established chemotherapeutics like doxorubicin has also been explored for synergistic effects .

Antimicrobial Activity

Recent research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. The compound has shown efficacy against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL

These results suggest that the compound may inhibit biofilm formation and bacterial growth effectively, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been reported to reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

  • Combination Therapy in Breast Cancer :
    • A study evaluated the efficacy of pyrazole derivatives combined with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines.
    • Results indicated enhanced cytotoxicity and apoptosis when combined with doxorubicin, particularly in the MDA-MB-231 cell line characterized by a poor prognosis .
  • Antimicrobial Efficacy Against Resistant Strains :
    • Research focused on the antimicrobial activity of pyrazole derivatives against resistant strains of bacteria.
    • The findings revealed that specific derivatives had potent activity against multi-drug resistant strains, suggesting their role as potential alternatives to traditional antibiotics .

Scientific Research Applications

Anticancer Activity
Research indicates that 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid exhibits potential anticancer properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that its unique structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics .

Enzyme Inhibition
In addition to CDK2, this compound may inhibit other enzymes involved in metabolic pathways, which could have implications for treating various diseases beyond cancer, including inflammatory and metabolic disorders .

Biological Research Applications

Biochemical Pathways
The compound's role in biochemical pathways is significant. It has been studied for its interactions with specific receptors and enzymes, influencing various physiological processes. This makes it a valuable tool for researchers studying metabolic diseases and enzyme regulation .

Drug Development
Due to its biological activity, this compound serves as a scaffold for designing novel drugs. Its derivatives are being explored for enhanced efficacy and reduced side effects in therapeutic applications .

Material Science Applications

Synthesis of New Materials
In material science, this compound is utilized as a building block for synthesizing new heterocyclic compounds with tailored electronic and optical properties. Its unique pyrazole and pyrazine structure allows for the modification of physical properties, making it suitable for applications in organic electronics and photonics .

Case Study 1: Anticancer Properties

A study conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of CDK2 activity, leading to increased apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Activity

Research by Lee et al. (2024) highlighted the antimicrobial effects of this compound against Gram-positive bacteria. The study found that the compound inhibited bacterial growth by disrupting enzyme function critical for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The pyrazine substituent distinguishes the target compound from analogs with aryl, alkyl, or electron-withdrawing groups. Key comparisons include:

Table 1: Substituent and Molecular Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
Target Compound Pyrazin-2-yl (3) C₉H₉N₅O₂ 231.20 g/mol High polarity, H-bonding capacity
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)acetic acid 4-Fluorophenyl (3) C₁₁H₁₀FN₃O₂ 235.21 g/mol Increased hydrophobicity, halogen interactions
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid Phenyl (3) C₁₁H₁₁N₃O₂ 217.23 g/mol Aromatic π-π stacking potential
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CF₃ (3), Me (5) C₇H₇F₃N₂O₂ 208.14 g/mol Electron-withdrawing effects, lipophilicity
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride CF₃ (3) C₆H₇ClF₃N₃O₂ 245.59 g/mol Enhanced acidity, salt formation

Key Observations :

  • Polarity : The pyrazine substituent introduces two additional nitrogen atoms, increasing polarity and water solubility compared to phenyl or fluorophenyl analogs .
  • Synthetic Accessibility : Pyrazine-containing compounds (e.g., ) may require specialized coupling reagents compared to phenyl derivatives, which are often synthesized via Suzuki-Miyaura reactions .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

This is the most common and straightforward approach to synthesize substituted pyrazoles. Hydrazine or substituted hydrazines react with 1,3-diketones or β-ketoesters to form pyrazole rings via condensation and cyclization.

  • For example, phenylhydrazine condenses with ethyl acetoacetate to yield 1,3,5-substituted pyrazoles with excellent yields (up to 95%) under nano-ZnO catalysis, demonstrating a green and efficient protocol.

  • Regioselectivity can be influenced by solvent choice and substituents on the diketone; aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) in acidic medium improve yields and regioselectivity significantly.

Cyclocondensation with Acetylenic Ketones

Hydrazines can also react with acetylenic ketones to form pyrazoles, though this often results in regioisomeric mixtures. Specific substituents and reaction conditions can direct regioselectivity.

  • For instance, phenylhydrazine with diacetylene ketones produces regioisomers in varying ratios, which can be influenced by the nature of the hydrazine.

  • Transition-metal-free trifluoromethylation/cyclization methods have been developed to access trifluoromethyl-substituted pyrazoles in good yields, showcasing advanced synthetic tactics.

Cyclocondensation with α,β-Unsaturated Ketones (Vinyl Ketones)

Functionalization to Introduce the Acetic Acid Moiety

The acetic acid group attached to the pyrazole nitrogen (N-1) can be introduced by:

  • Alkylation of the pyrazole nitrogen with haloacetic acid derivatives (e.g., chloroacetic acid or its esters), followed by hydrolysis if necessary.

  • Direct condensation of pyrazole with glyoxylic acid derivatives to form the N-substituted acetic acid.

Optimization of reaction conditions (solvent, base, temperature) is critical to achieve selective N-alkylation without affecting other functional groups such as amino or pyrazinyl substituents.

Summary Table of Key Preparation Steps and Conditions

Step Method/Reaction Type Key Reagents/Conditions Yield/Selectivity Notes
Pyrazole ring formation Cyclocondensation of hydrazine + diketone Hydrazine derivatives, 1,3-diketones, DMAc, HCl Up to 95% Regioselectivity enhanced in aprotic solvents
Introduction of pyrazinyl Cross-coupling or direct condensation Halogenated pyrazole + pyrazinyl boronic acid Variable Requires palladium catalysts for coupling
N-1 Acetic acid substitution N-alkylation with haloacetic acid Chloroacetic acid or esters, base (e.g., K2CO3) Moderate to high Controlled to avoid side reactions

Research Findings and Considerations

  • The cyclocondensation approach remains the most versatile and efficient for constructing the pyrazole core with desired substitution patterns, including amino groups at position 5.

  • Regioselectivity is a critical factor, especially when multiple reactive sites exist; solvent and catalyst choice can significantly influence outcomes.

  • The presence of heteroaryl substituents such as pyrazin-2-yl requires careful synthetic planning, often involving cross-coupling strategies post-pyrazole formation.

  • Functionalization at the pyrazole nitrogen with acetic acid derivatives is a well-established method but must be optimized to preserve sensitive substituents.

  • No direct patent or literature source was found specifically detailing the synthesis of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid, but the combination of the above strategies is supported by extensive research on pyrazole derivatives.

Q & A

Advanced Research Question

  • DFT calculations: Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity sites (e.g., nucleophilic amino group) .
  • Molecular docking: Screens interactions with biological targets (e.g., enzymes) by aligning the pyrazine-pyrazole scaffold into active sites .
    Validation: Experimental data (e.g., IC50_{50} values from enzyme assays) are compared with computational predictions to refine models .

How are stability and tautomeric equilibria of the compound assessed under varying pH conditions?

Advanced Research Question

  • pH-dependent NMR: Tracks proton shifts to identify dominant tautomers (e.g., pyrazole NH vs. pyrazine ring protonation) .
  • UV-Vis spectroscopy: Monitors absorbance changes (e.g., 250–300 nm) correlated with tautomeric transitions .
    Findings: Carboxylic acid deprotonation (pH > 5) may stabilize the anionic form, altering solubility and reactivity .

What methodologies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. analgesic effects)?

Advanced Research Question

  • Structure-Activity Relationship (SAR): Systematic modification of substituents (e.g., pyrazine vs. phenyl groups) isolates pharmacophores responsible for specific activities .
  • Dose-response assays: Quantifies activity thresholds (e.g., COX-2 inhibition vs. analgesic ED50_{50}) to clarify mechanisms .
    Example: Celecoxib analogs show COX-2 selectivity via trifluoromethyl and sulfonamide groups, a framework applicable to pyrazine-pyrazole derivatives .

How is the compound’s purity validated, and what are common impurities in scaled-up synthesis?

Basic Research Question

  • HPLC/LC-MS: Quantifies purity (>95%) and detects impurities (e.g., unreacted precursors or regioisomers) .
  • Elemental analysis: Confirms stoichiometry (C, H, N content) .
    Common impurities: Hydrolysis by-products (e.g., esterified acetic acid derivatives) or oxidized pyrazine rings .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Research Question

  • Solvent selection: High-polarity solvents (e.g., DMSO/water mixtures) promote crystal growth but may co-crystallize solvents.
  • SHELXL refinement: Resolves disorder in the pyrazine or acetic acid moieties by iterative electron density mapping .
    Case study: Analogous pyrazole-carboxylic acids form monoclinic crystals (space group P21/cP2_1/c) with Z’ = 1, validated via R-factor convergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.